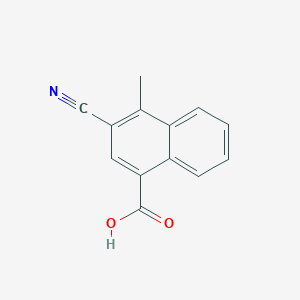

3-Cyano-4-methyl-1-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyano-4-methyl-1-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring. Naphthoic acids are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Cyano-4-methyl-1-Naphthoesäure umfasst typischerweise die Cyanoacetylierung von 4-Methyl-1-Naphthoesäure. Dieser Prozess kann mit verschiedenen Methoden durchgeführt werden, darunter:

Direkte Methoden: Direkte Behandlung von 4-Methyl-1-Naphthoesäure mit Cyanoacetylierungsmitteln ohne Lösungsmittel bei Raumtemperatur.

Industrielle Produktionsmethoden: In der industriellen Produktion werden oft optimierte Reaktionsbedingungen eingesetzt, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel zur Erleichterung der Reaktion umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Cyano-4-methyl-1-Naphthoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in entsprechende Naphthochinone unter oxidativen Bedingungen.

Reduktion: Reduktion der Cyanogruppe zu einer Aminogruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Elektrophile Substitutionsreaktionen am Naphthalinring, die durch die elektronenziehende Cyanogruppe begünstigt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoff in Gegenwart eines Katalysators.

Substitution: Verwendung von Elektrophilen wie Halogenen oder Nitrogruppen unter sauren oder basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Naphthochinonen.

Reduktion: Bildung von Aminen.

Substitution: Bildung verschiedener substituierter Naphthoesäuren.

Wissenschaftliche Forschungsanwendungen

3-Cyano-4-methyl-1-Naphthoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Untersucht auf seine potenziellen antimikrobiellen und krebshemmenden Eigenschaften.

Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung aufgrund seiner biologischen Aktivitäten.

Industrie: Verwendung bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien

5. Wirkmechanismus

Der Wirkmechanismus von 3-Cyano-4-methyl-1-Naphthoesäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Cyanogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen und so ihre Aktivität beeinflussen. Der Naphthalinring kann in die DNA intercalieren und so die Genexpression und Zellfunktionen beeinflussen .

Ähnliche Verbindungen:

4-Methyl-1-Naphthoesäure: Fehlt die Cyanogruppe, wodurch sie in bestimmten chemischen Reaktionen weniger reaktiv ist.

3-Cyano-1-Naphthoesäure: Ähnliche Struktur, aber unterschiedliche Position der Cyanogruppe, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

4-Cyano-1-Naphthoesäure: Ähnliche Struktur, aber unterschiedliche Position der Cyanogruppe, was ihre chemischen und biologischen Eigenschaften beeinflusst

Einzigartigkeit: 3-Cyano-4-methyl-1-Naphthoesäure ist aufgrund der spezifischen Positionierung der Cyan- und Methylgruppen einzigartig, was ihre Reaktivität und biologische Aktivität beeinflusst. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .

Wirkmechanismus

The mechanism of action of 3-Cyano-4-methyl-1-naphthoic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-1-naphthoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-Cyano-1-naphthoic acid: Similar structure but different position of the cyano group, leading to different reactivity and biological activity.

4-Cyano-1-naphthoic acid: Similar structure but different position of the cyano group, affecting its chemical and biological properties

Uniqueness: 3-Cyano-4-methyl-1-naphthoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel |

C13H9NO2 |

|---|---|

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

3-cyano-4-methylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16) |

InChI-Schlüssel |

PEXDTAQQTZSLDT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)

![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)

![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)